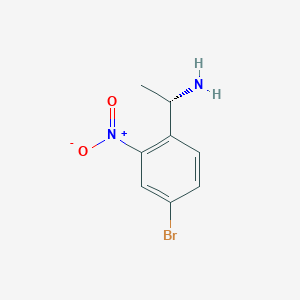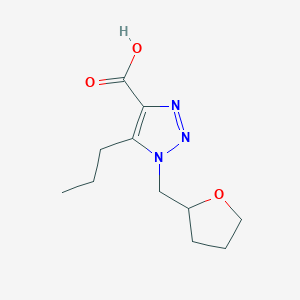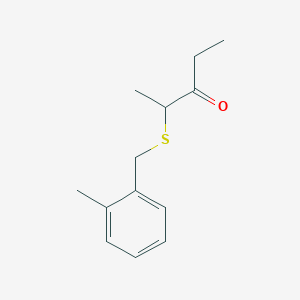
2-((2-Methylbenzyl)thio)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylbenzyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentan-3-one, where a 2-methylbenzyl group is attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)thio)pentan-3-one typically involves the reaction of 2-methylbenzyl chloride with pentan-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylbenzyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-3-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Benzyl-substituted derivatives
Aplicaciones Científicas De Investigación
2-((2-Methylbenzyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylbenzyl)thio)pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbonyl group in the pentan-3-one moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Methylbenzyl)thio)butan-3-one
- 2-((2-Methylbenzyl)thio)hexan-3-one
- 2-((2-Methylbenzyl)thio)propan-3-one
Uniqueness
2-((2-Methylbenzyl)thio)pentan-3-one is unique due to its specific combination of a thioether and a ketone functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
2-[(2-methylphenyl)methylsulfanyl]pentan-3-one |
InChI |
InChI=1S/C13H18OS/c1-4-13(14)11(3)15-9-12-8-6-5-7-10(12)2/h5-8,11H,4,9H2,1-3H3 |
Clave InChI |
JQDGAQMEDRQSHT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)SCC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




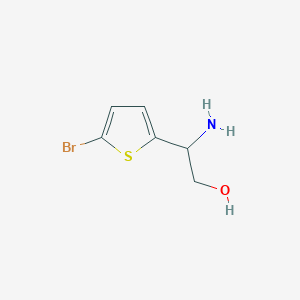
![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
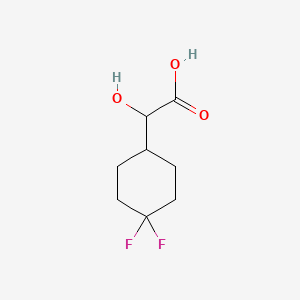

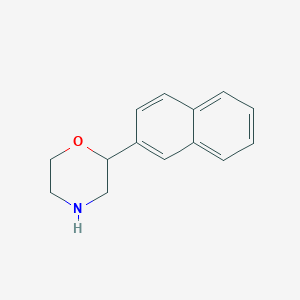

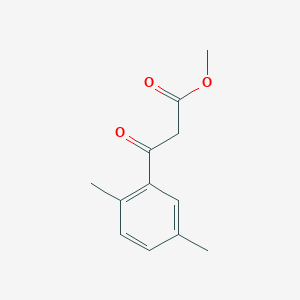
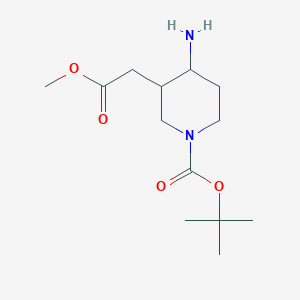
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
